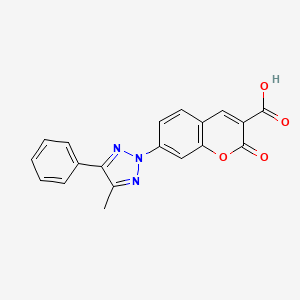![molecular formula C19H13NO2S B8042338 2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione](/img/structure/B8042338.png)
2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by its conjugated system, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione typically involves the condensation of 3-methyl-1,3-benzothiazol-2-ylidene with naphthalene-1,4-dione. One common method includes the following steps:
Starting Materials: 3-methyl-1,3-benzothiazol-2-ylidene and naphthalene-1,4-dione.
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalyst: A base such as triethylamine or potassium carbonate.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
科学研究应用
2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study redox processes in biological systems.
作用机制
The mechanism by which 2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione exerts its effects involves its interaction with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells through oxidative damage.
相似化合物的比较
Similar Compounds
2-methyl-1,4-naphthoquinone:
Plumbagin: A naturally occurring naphthoquinone with a hydroxyl group at the 5-position, known for its anticancer properties.
Uniqueness
2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione is unique due to the presence of the benzothiazole moiety, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and potential biological activity compared to simpler naphthoquinones.
属性
IUPAC Name |
2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c1-20-15-8-4-5-9-17(15)23-18(20)11-12-10-16(21)13-6-2-3-7-14(13)19(12)22/h2-11H,1H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRHSJXVACFBSR-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C3=CC(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
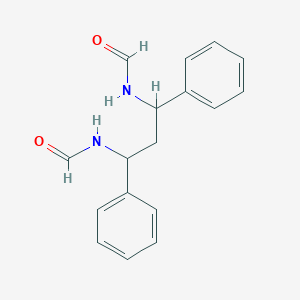
![N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide](/img/structure/B8042262.png)
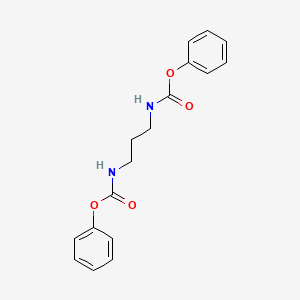
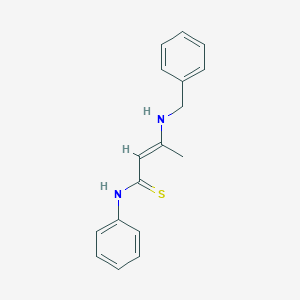
![N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B8042287.png)
![ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate](/img/structure/B8042298.png)
![2-[4-[[4-[(2-Amino-2-oxoethyl)amino]phenyl]methyl]anilino]acetamide](/img/structure/B8042303.png)
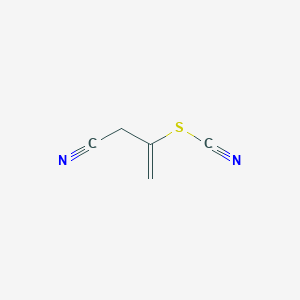
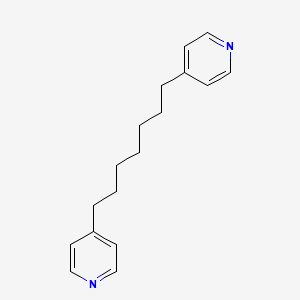
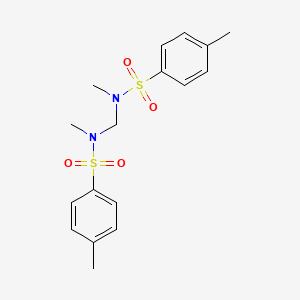
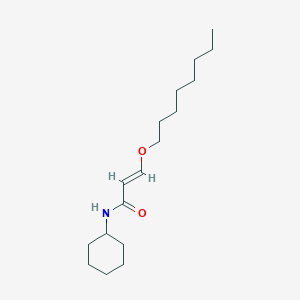

![(4-Acetyloxy-2-pyridin-2-yl-[1,3]thiazolo[4,5-g]quinolin-9-yl) acetate](/img/structure/B8042342.png)
